molecular formula C9H18O2 B1594042 6-Methyloctanoic acid CAS No. 504-99-4

6-Methyloctanoic acid

Cat. No.: B1594042
CAS No.: 504-99-4
M. Wt: 158.24 g/mol
InChI Key: GPOPHQSTNHUENT-UHFFFAOYSA-N
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Description

6-Methyloctanoic acid is an organic compound with the molecular formula C9H18O2. . This compound is characterized by a methyl group attached to the sixth carbon of the octanoic acid chain, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyloctanoic acid can be achieved through various methods. One common approach involves the silyl-protection of methyl (S)-3-hydroxy-2-methylpropionate, followed by reduction to a primary alcohol and subsequent tosylation. The tosylate is then subjected to Cu(I)-catalyzed cross-coupling with propylmagnesium chloride. Deprotection and further reactions yield di-t-butyl ®-(2-methylhexyl)malonate, which is then heated to produce ®-4-methyloctanoic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Methyloctanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Substitution reactions can occur at the methyl group or the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-Methyloctanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyloctanoic acid involves its interaction with specific molecular targets and pathways. It is metabolized in the body to form coenzyme A (CoA) esters, which play a crucial role in fatty acid metabolism. These esters are involved in various biochemical pathways, including the synthesis and degradation of lipids .

Comparison with Similar Compounds

6-Methyloctanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific branching, which affects its chemical reactivity and biological activity.

Properties

IUPAC Name

6-methyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOPHQSTNHUENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964658
Record name 6-Methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-99-4
Record name 6-Methylcaprylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyloctanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of 6-methyloctanoic acid in polymyxins contribute to their antimicrobial activity?

A1: While 6-MOA itself doesn't possess significant antibacterial activity, it plays a crucial role in the activity of polymyxins. Research suggests that the fatty acid tail of 6-MOA facilitates the initial interaction of polymyxins with the lipopolysaccharide (LPS) component of Gram-negative bacterial membranes [, ]. This interaction is essential for the peptide's ability to disrupt the bacterial membrane, leading to cell death.

Q2: Can the length of the fatty acid chain in polymyxin analogues impact their antimicrobial activity?

A2: Yes, studies on synthetic polymyxin B1 analogues have demonstrated that the length of the acyl chain, originally occupied by 6-MOA, significantly influences antimicrobial activity []. Replacing 6-MOA with shorter acyl chains resulted in altered antimicrobial profiles, suggesting the importance of the specific chain length for optimal interaction with bacterial membranes.

Q3: Besides polymyxin B, are there other naturally occurring antimicrobial peptides that contain this compound?

A3: Yes, mattacin, produced by the bacterium Paenibacillus kobensis M, is another cyclic decapeptide antibiotic that contains 6-MOA []. Similar to polymyxin B, the 6-MOA moiety in mattacin is attached to the N-terminal amino group and contributes to its binding affinity to LPS.

Q4: What is the stereochemistry of the this compound found in these antimicrobial peptides?

A4: The this compound found in polymyxins and mattacin exists in the (S)-configuration [, ]. The specific stereochemistry is likely important for the proper fit and interaction of these molecules with their bacterial targets.

Q5: Have there been any attempts to synthesize simplified peptides incorporating this compound for potential antibacterial activity?

A5: Yes, researchers have synthesized alpha-acyltetrapeptides containing 6-MOA to investigate their antibacterial potential []. This research demonstrated that incorporating 6-MOA and basic amino acids into a tetrapeptide structure could result in antibacterial activity against both Gram-negative and Gram-positive bacteria.

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